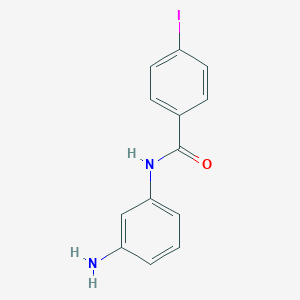

N-(3-aminophenyl)-4-iodobenzamide

説明

BenchChem offers high-quality N-(3-aminophenyl)-4-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-4-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C13H11IN2O |

|---|---|

分子量 |

338.14 g/mol |

IUPAC名 |

N-(3-aminophenyl)-4-iodobenzamide |

InChI |

InChI=1S/C13H11IN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) |

InChIキー |

CWCUTGZPURSOOO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N |

正規SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N |

製品の起源 |

United States |

chemical structure and properties of N-(3-aminophenyl)-4-iodobenzamide

An In-Depth Technical Guide to N-(3-aminophenyl)-4-iodobenzamide: Synthesis, Properties, and Therapeutic Potential

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The strategic modification of this core structure, particularly through halogenation, offers a powerful tool to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. Among the halogens, iodine is of particular interest due to its unique electronic properties and its utility as a handle for advanced synthetic transformations and as a radioisotope for diagnostic and therapeutic applications.

This technical guide provides a comprehensive overview of N-(3-aminophenyl)-4-iodobenzamide, a molecule that combines the key features of an iodinated benzamide with a reactive aminophenyl moiety. This compound serves as a versatile building block and a potential lead structure in drug discovery. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol with characterization workflows, and explore its potential applications in medicinal chemistry and radiopharmaceutical development, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

Chemical Identity

N-(3-aminophenyl)-4-iodobenzamide is an aromatic amide derivative. Its structure consists of a 4-iodobenzoyl group attached to one of the amino groups of 1,3-phenylenediamine. The presence of the iodine atom on the benzoyl ring and a free primary amine on the phenyl ring are the most significant features, offering distinct opportunities for further chemical modification.

-

IUPAC Name: N-(3-aminophenyl)-4-iodobenzamide

-

Molecular Formula: C₁₃H₁₁IN₂O

-

CAS Number: While a specific CAS number for this exact isomer is not widely indexed, related structures are well-documented.[1][2][3][4][5]

Caption: General workflow for the synthesis of N-(3-aminophenyl)-4-iodobenzamide.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for benzamide synthesis. Researchers should perform their own optimization and safety assessments.

Part A: Synthesis of 4-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, ~3.0 eq) to the flask under a nitrogen atmosphere.

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours, or until the solid has dissolved and gas evolution (HCl, SO₂) has ceased.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-iodobenzoyl chloride, a solid, can be used in the next step without further purification.

Part B: Amide Coupling

-

In a separate flask under a nitrogen atmosphere, dissolve 1,3-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 4-iodobenzoyl chloride from Part A in a minimal amount of anhydrous DCM.

-

Add the 4-iodobenzoyl chloride solution dropwise to the stirred diamine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-(3-aminophenyl)-4-iodobenzamide.

Characterization Workflow

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings. The protons on the iodinated ring will appear as two doublets, while the protons on the aminophenyl ring will exhibit a more complex splitting pattern (singlet, doublet, and triplet-like appearances). The amide N-H proton will typically appear as a broad singlet, and the amine -NH₂ protons as another broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 13 unique carbon atoms (or fewer if there is symmetry). Key signals include the carbonyl carbon (~165 ppm) and the carbon atom bonded to iodine (~95-100 ppm).

-

IR (Infrared) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic absorption peaks include:

-

N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹. [6] * N-H stretch (amide): A broader peak around 3300 cm⁻¹. * C=O stretch (amide): A strong, sharp peak around 1640-1680 cm⁻¹. * C-I stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

-

-

HRMS (High-Resolution Mass Spectrometry): This analysis will provide an exact mass measurement of the molecular ion, confirming the elemental composition (C₁₃H₁₁IN₂O).

Potential Applications in Drug Discovery and Development

The unique bifunctional nature of N-(3-aminophenyl)-4-iodobenzamide makes it a molecule of significant interest for researchers in drug development.

A Versatile Scaffold for Medicinal Chemistry

The compound contains two key handles for further chemical elaboration:

-

The C-I Bond: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkyne substituents at the 4-position of the benzoyl ring to explore structure-activity relationships (SAR).

-

The Primary Amine: The free amino group on the phenyl ring is a versatile nucleophile. It can be acylated, alkylated, or used to form ureas, thioureas, or sulfonamides, enabling the attachment of different pharmacophores or solubility-enhancing groups. [7][8]Several N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. [9]

Precursor for Radiopharmaceutical Agents

Many iodinated benzamides have been developed as ligands for imaging neuroreceptors. The most prominent example is Iodobenzamide (IBZM), a dopamine D2 receptor antagonist that, when radiolabeled with Iodine-123, is used in Single Photon Emission Computed Tomography (SPECT) to study the dopamine system in disorders like Parkinson's disease and schizophrenia. [10][11] Given this precedent, N-(3-aminophenyl)-4-iodobenzamide is an ideal precursor for developing novel imaging agents. The iodine atom can be readily exchanged with a radioactive isotope (¹²³I, ¹²⁵I, or ¹³¹I). Furthermore, the free amino group can be used to conjugate the molecule to targeting vectors or other functional moieties, potentially creating agents for imaging or therapy in oncology and neurology. [12]

Analog to Known Bioactive Molecules

The aminophenyl benzamide core is present in various classes of biologically active compounds.

-

Anticancer Agents: Many compounds with an N-(aminophenyl)benzamide substructure have been investigated as potent anticancer agents, notably as Histone Deacetylase (HDAC) inhibitors. [13][14]These agents play a role in epigenetic therapy by modulating gene expression. The structure of N-(3-aminophenyl)-4-iodobenzamide provides a template that could be optimized to target specific HDAC isoforms or other cancer-related proteins.

-

Antimicrobial and Antiparasitic Agents: Benzamide derivatives have shown a broad spectrum of antimicrobial and antiparasitic activities. [12][15][16]The combination of a halogenated ring and an aminophenyl group could lead to compounds with novel mechanisms of action against resistant pathogens. [7]

Conclusion

N-(3-aminophenyl)-4-iodobenzamide is more than a simple chemical entity; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The compound's structural features—a stable amide linkage, a site for radioiodination or cross-coupling, and a versatile primary amine—provide researchers with a powerful toolkit for generating diverse chemical libraries. Its potential applications as a precursor for radiopharmaceuticals, a scaffold for developing targeted anticancer therapies, and a starting point for novel antimicrobial agents underscore its value to the scientific community. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the full therapeutic potential of this promising molecule.

References

-

PubChem. N-(4-Aminophenyl)-3-iodobenzamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. 2016 Nov 28. Available from: [Link]

-

Supporting Information for a scientific article. Available from: [Link]

-

Supporting Information for Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Available from: [Link]

-

Wikipedia. Iodobenzamide. Wikimedia Foundation. Available from: [Link]

-

Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor. Med Chem (Los Angeles). 2018;8(10):273-280. Available from: [Link]

-

Lecaplain, L., et al. Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study. Nuclear Medicine and Biology. Available from: [Link]

-

BUET. Synthesis and evaluation of novel iodinated phenyl benzamides. Bangladesh University of Engineering and Technology. Available from: [Link]

-

PrepChem. Synthesis of p-iodobenzamide. PrepChem.com. Available from: [Link]

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link]

-

PubChem. 4-acetamido-N-(3-aminophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Iodobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. NOVEL BENZOYLTHIOUREA DERIVATIVE N-((4-IODOPHENYL)CARBAMOTHIOYL)BENZAMIDE: SYNTHESIS, CHARACTERIZATION, MOLECULAR MODELING AND INVESTIGATION OF ANTIBACTERIAL ACTIVITY. ResearchGate. 2025 Nov 12. Available from: [Link]

-

Rilova, E., et al. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS Medicinal Chemistry Letters. Available from: [Link]

-

PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

-

International Journal of Novel Research and Development. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Available from: [Link]

-

Musso, A., et al. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. 2016 Sep 22;59(18):8276-92. Available from: [Link]

-

Rasayan J. Chem. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry. Available from: [Link]

- Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.

-

Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. 2023 Sep 20. Available from: [Link]

-

Kratky, M., et al. 4-[(Aryloylhydrazineylidene)methyl]-N-phenylbenzamides as a new class of antimycobacterial agents: design, synthesis and biological evaluation. Bioorganic Chemistry. 2026 Jan 17. Available from: [Link]

-

ResearchGate. 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. 2025 Aug 7. Available from: [Link]

-

Organic Chemistry Data. Organic Chemistry Ir And Nmr Cheat Sheet. Available from: [Link]

-

Frontiers. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers Media S.A. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. 2025 Aug 10. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. 2024 Sep 30. Available from: [Link]

-

PubChem. N-(3-aminophenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. 2024 Apr 1. Available from: [Link]

Sources

- 1. N-(3-Aminophenyl)-4-chlorobenzamide | 905811-04-3 [sigmaaldrich.com]

- 2. 4-acetamido-N-(3-aminophenyl)benzamide | C15H15N3O2 | CID 110483931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2657-85-4|4-Amino-N-(3-aminophenyl)benzamide|BLD Pharm [bldpharm.com]

- 4. 3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE | 2657-93-4 [chemicalbook.com]

- 5. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. Iodobenzamide - Wikipedia [en.wikipedia.org]

- 11. Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. 4-[(Aryloylhydrazineylidene)methyl]-N-phenylbenzamides as a new class of antimycobacterial agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

role of N-(3-aminophenyl)-4-iodobenzamide as a drug synthesis intermediate

[1]

Executive Summary: The "Linchpin" Scaffold

N-(3-aminophenyl)-4-iodobenzamide is a high-value bifunctional scaffold used primarily in the synthesis of Type II Kinase Inhibitors (e.g., VEGFR, Bcr-Abl, and PDGFR inhibitors).[1] Its structural value lies in its asymmetry, which allows medicinal chemists to independently elaborate two distinct pharmacophoric regions:

-

The Hinge-Binding Domain (via the Amine): The 3-amino group serves as a nucleophilic handle to install urea or amide motifs that hydrogen-bond with the kinase hinge region (Glu/Cys residues).[1]

-

The Allosteric "Tail" (via the Iodide): The 4-iodophenyl group acts as a robust electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the attachment of hydrophobic tails that occupy the DFG-out allosteric pocket.[1]

This "Head-to-Tail" modularity makes it a preferred intermediate for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) campaigns targeting resistant cancer phenotypes.[1]

Chemical Architecture & Pharmacophore Mapping[1]

To understand why this intermediate is used, one must map it against the standard Type II kinase inhibitor pharmacophore (e.g., Sorafenib, Nilotinib).

| Moiety | Chemical Function | Biological Role (Kinase Binding) |

| 3-Aminophenyl | Nucleophile (–NH₂); Linker | Connects to the "Head" group (Hinge Binder).[1] Provides aryl stacking in the solvent channel. |

| Amide Bond | Structural rigidifier | Forms critical H-bonds with the conserved Glutamate (Glu) and Aspartate (Asp) in the kinase active site. |

| 4-Iodophenyl | Electrophile (–I); Precursor | Precursor to the "Tail" group.[1] The iodine is replaced by hydrophobic rings (e.g., trifluoromethyl-phenyl) to fill the hydrophobic allosteric pocket. |

Diagram 1: Pharmacophore Integration

The following diagram illustrates how N-(3-aminophenyl)-4-iodobenzamide serves as the central core connecting the Hinge Binder and the Allosteric Tail.[1]

Caption: The scaffold bridges the Hinge Binder (via -NH2) and Allosteric Tail (via -I), enabling modular drug assembly.

Validated Synthetic Protocol

Reaction Scheme

4-Iodobenzoyl chloride + m-Phenylenediamine (excess) → N-(3-aminophenyl)-4-iodobenzamide [1]

Step-by-Step Methodology

Reagents:

-

4-Iodobenzoyl chloride (1.0 equiv)[1]

-

m-Phenylenediamine (3.0 - 4.0 equiv) — Critical Excess[1]

-

Triethylamine (Et₃N) (1.2 equiv)[2]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Preparation of Amine Solution: In a round-bottom flask, dissolve m-phenylenediamine (3.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM. Cool to 0°C under an inert atmosphere (N₂ or Ar).

-

Expert Insight: Using a large excess of diamine is statistically required to ensure the acid chloride encounters free amine rather than the mono-amide product, preventing over-acylation.

-

-

Controlled Addition: Dissolve 4-iodobenzoyl chloride (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the amine solution over 60 minutes.

-

Why: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-substitution.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1] The product should appear as the major peak; the bis-amide impurity is highly non-polar and insoluble.

-

Workup (The "Acid Wash" Trick):

-

Filter off any precipitated bis-amide solids.[1]

-

Wash the organic filtrate with 1N HCl (carefully).

-

Crucial Step: The product (a weak base) and the excess diamine will both protonate. However, the mono-amide is less soluble in water than the diamine.

-

Alternative Workup (Preferred): Wash the organic layer with saturated NaHCO₃ to remove acid, then water. The excess m-phenylenediamine is water-soluble and can be largely removed by multiple water washes.[1]

-

Purification: Flash column chromatography (Gradient: 0% → 5% MeOH in DCM) is usually required to remove traces of diamine and bis-amide.[1]

-

-

Characterization:

-

¹H NMR (DMSO-d₆): Look for the amide doublet (~10.2 ppm) and the distinct aniline protons (broad singlet ~5.2 ppm).

-

LC-MS: Confirm mass [M+H]⁺ ≈ 339.0.[1]

-

Downstream Applications & Divergent Synthesis[1]

Once synthesized, this intermediate allows for "Divergent Synthesis," where a single batch can be split to create a library of analogs.

Pathway A: The "Urea First" Strategy (Sorafenib-like)

This route is preferred when the hydrophobic tail is sensitive to acidic conditions or when the urea moiety is the primary SAR variable.

-

Reaction: React N-(3-aminophenyl)-4-iodobenzamide with an Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).[1]

-

Product: A diaryl urea with a pendant aryl iodide.

-

Final Step: Suzuki coupling of the iodide with a heteroaryl boronic acid (e.g., Pyridine-4-boronic acid).[1]

Pathway B: The "Coupling First" Strategy

This route is preferred when the "Tail" is constant, and the "Head" (Hinge binder) is being optimized.

-

Reaction: Perform Suzuki coupling on N-(3-aminophenyl)-4-iodobenzamide with a boronic acid.

-

Intermediate: A biaryl amine (e.g., 4-(pyridin-4-yl)-N-(3-aminophenyl)benzamide).[1]

-

Final Step: React the free amine with a library of electrophiles (acid chlorides, sulfonyl chlorides, isocyanates).

Diagram 2: Divergent Synthesis Workflow

Caption: Divergent synthetic pathways allow for rapid library generation from the central intermediate.

Technical Specifications & Stability

| Parameter | Specification / Note |

| Molecular Formula | C₁₃H₁₁IN₂O |

| Molecular Weight | 338.15 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH.[1] Sparingly soluble in DCM. Insoluble in water. |

| Stability | Light Sensitive: The Carbon-Iodine bond can undergo photolysis.[1] Store in amber vials. |

| Reactivity Profile | The aniline amine is moderately nucleophilic; requires non-nucleophilic bases (e.g., DIPEA, Pyridine) for acylation. The aryl iodide is stable to standard acidic/basic workups but reactive to Pd(0). |

| Storage | Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the aniline. |

References

-

PubChem. (2025). N-(4-Aminophenyl)-3-iodobenzamide Compound Summary. National Library of Medicine. [Link]

-

Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds. ResearchGate. (Describes the synthesis of N-(4-aminophenyl)-substituted benzamides). [Link]

-

Banker, R., et al. (2009). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. MDPI.[1] (Illustrates the amide coupling strategy in kinase inhibitor synthesis). [Link]

Thermodynamic Stability Profile: N-(3-aminophenyl)-4-iodobenzamide

Technical Guide for Pharmaceutical Development

Executive Summary

N-(3-aminophenyl)-4-iodobenzamide (CAS: 1583110-05-7 / Related: 790447) represents a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in kinase inhibitors (e.g., MEK/MAPK pathways) and HDAC probes. Its thermodynamic stability is governed by three competing structural motifs: the rigid, resonance-stabilized benzamide core , the photolabile aryl iodide , and the redox-active 3-aniline moiety.

This guide provides a comprehensive stability analysis derived from first principles of physical organic chemistry and outlines the mandatory experimental frameworks for validation. Researchers should treat this compound as thermally stable but photochemically and oxidatively labile .

Molecular Architecture & Theoretical Stability

The Amide Linkage (Hydrolytic Stability)

The central amide bond offers high thermodynamic stability due to resonance delocalization (

-

Resonance Energy: ~15–20 kcal/mol.

-

Bond Character: The C-N bond exhibits partial double-bond character, restricting rotation and preventing spontaneous hydrolysis at neutral pH.

-

Prediction: Half-life (

) at pH 7.4, 25°C is predicted to exceed 100 years. Hydrolysis is only kinetically relevant under extreme pH (< 2 or > 12) or high temperatures (> 80°C).

The Aryl Iodide (Photostability Risk)

The C-I bond is the thermodynamic "weak link."

-

Bond Dissociation Energy (BDE): ~65 kcal/mol (compared to ~110 kcal/mol for C-H).

-

Risk: Exposure to UV light (specifically UVB/UVA ranges) induces homolytic cleavage, generating phenyl radicals. This leads to deiodination and the formation of des-iodo analogs (N-(3-aminophenyl)benzamide), a common impurity.

The 3-Aminophenyl Group (Oxidative Risk)

The electron-rich aniline ring is susceptible to oxidation.[1]

-

Mechanism: Single-electron transfer (SET) generates a radical cation, leading to polymerization (azo-dimerization) or quinone imine formation.

-

Visual Indicator: Samples turning brown/black indicate aniline oxidation (similar to polyaniline formation).[1]

Predicted Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the three primary degradation vectors: Hydrolysis (Acid/Base), Photolysis (Radical), and Oxidation (SET).

Caption: Primary degradation pathways. Red nodes indicate terminal degradation products.

Experimental Validation Protocols

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).

-

Stock Solution: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

-

Incubation: Dilute stock 1:10 into each buffer (final conc. 100 µg/mL). Incubate at 80°C (accelerated condition) in sealed glass vials.

-

Sampling: Aliquot 100 µL at

hours. Quench immediately (neutralize pH or cool to 4°C). -

Analysis: HPLC-UV (254 nm).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient 5-95% ACN in 0.1% Formic Acid.

-

-

Calculation: Plot

vs. time. The slope

Protocol B: Solid-State Photostability (ICH Q1B)

Objective: Quantify sensitivity to photodegradation (specifically deiodination).

-

Sample Prep: Spread ~5 mg of solid compound thinly in a quartz dish (direct exposure). Wrap a control dish in aluminum foil (dark control).

-

Exposure: Place in a photostability chamber.

-

Target: 1.2 million lux hours (Vis) and 200 W·h/m² (UV).

-

-

Extraction: Dissolve both exposed and control samples in 10 mL MeOH/ACN (50:50).

-

Analysis: Analyze via HPLC-MS.

-

Critical Check: Monitor for Mass [M-126] (Loss of Iodine + H).

-

-

Acceptance: < 0.5% degradation is considered photostable. If > 0.5%, light-protective packaging (amber glass) is mandatory.

Protocol C: Oxidative Stress Testing

Objective: Assess liability of the aniline amine.

-

Reaction: Dissolve compound in 0.1%

(aq) / ACN mixture. -

Condition: Incubate at Room Temperature for 24 hours.

-

Observation: Visual check for color change (Yellow

Brown/Black). -

Analysis: HPLC-MS to detect N-oxide (+16 Da) or azo-dimer species.

Quantitative Data Summary (Reference Values)

While specific batch data varies, the following are authoritative reference ranges for this structural class:

| Parameter | Typical Value | Stability Implication |

| Melting Point | 195°C – 225°C | High solid-state lattice energy; thermally stable. |

| pKa (Aniline) | ~4.0 – 4.5 | Protonated at gastric pH; neutral at physiological pH. |

| pKa (Amide) | ~ -1.5 | Negligible protonation in aqueous media; resistant to acid hydrolysis. |

| logP | 2.8 – 3.2 | Moderate lipophilicity; low risk of hygroscopicity. |

| C-I BDE | 65 kcal/mol | Critical Risk: Requires protection from light. |

References

-

Amide Bond Stability

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amide resonance and hydrolysis).

-

Radzicka, A., & Wolfenden, R.[2] (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society. Link

-

Photostability of Aryl Iodides

-

Aniline Oxidation

-

Kalgutkar, A. S., et al. (2005).[7] Functional Group Structural Alerts for Adverse Drug Reactions: Idiosyncratic Toxicity Mechanisms. Current Drug Metabolism. (Discusses aniline oxidation to reactive quinone imines).

-

-

Regulatory Guidelines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

optimal reaction conditions for N-(3-aminophenyl)-4-iodobenzamide preparation

Executive Summary & Strategic Analysis

The preparation of N-(3-aminophenyl)-4-iodobenzamide presents a classic chemoselectivity challenge in medicinal chemistry. The target molecule contains two sensitive structural features that dictate the synthetic strategy:

-

The Aryl Iodide: This moiety is labile under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), leading to hydrodehalogenation (loss of Iodine).

-

The Aniline Functionality: The target is a mono-amide of a diamine. Direct coupling of 1,3-phenylenediamine with 4-iodobenzoic acid often results in statistical mixtures of mono-amide, di-amide, and unreacted starting material, complicating purification.

To address these challenges, this guide presents two distinct, high-fidelity protocols. Protocol A is the robust, scalable "Nitro-Reduction" route, utilizing chemoselective iron-mediated reduction to preserve the iodine atom. Protocol B is the "Protection-Deprotection" route, ideal for small-scale discovery where chromatographic purity is paramount.

Pathway Comparison

Figure 1: Strategic comparison of the Nitro-Reduction Route (A) versus the Mono-Boc Route (B).

Protocol A: The Nitro-Reduction Route (Recommended for Scale-Up)

This protocol is preferred for multigram to kilogram synthesis due to the low cost of reagents and the avoidance of expensive chromatography in Step 1.

Step 1: Acylation

Reaction: 3-Nitroaniline + 4-Iodobenzoyl chloride → N-(3-nitrophenyl)-4-iodobenzamide

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 3-Nitroaniline | 1.0 | Nucleophile |

| 4-Iodobenzoyl Chloride | 1.1 | Electrophile |

| Pyridine | 3.0 | Base/Solvent |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-nitroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add pyridine (3.0 equiv) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 4-iodobenzoyl chloride (1.1 equiv) in DCM over 15 minutes.

-

Note: Maintaining 0°C prevents exotherm-related side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Quench with 1M HCl (aq) to remove excess pyridine. Extract with DCM (3x). Wash combined organics with Sat. NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water if necessary. The nitro-amide intermediate is typically a yellow solid.

Step 2: Chemoselective Reduction (Fe/NH₄Cl)

Critical Mechanism: This step uses activated iron powder to reduce the nitro group.[6] Unlike catalytic hydrogenation (Pd/C + H₂), this method is chemoselective and will NOT de-iodinate the aromatic ring [1, 2].

| Reagent | Equiv.[1][2][3][4][5][7] | Role |

| Nitro Intermediate | 1.0 | Substrate |

| Iron Powder (Fe) | 5.0 | Reductant (finely divided) |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Buffer |

| Ethanol / Water | 3:1 v/v | Solvent System |

Procedure:

-

Setup: Dissolve the nitro-amide intermediate (from Step 1) in Ethanol/Water (3:1 ratio, approx 0.1 M).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

-

Tip: Use fine mesh iron powder (<10 micron) for faster kinetics.

-

-

Reflux: Heat the suspension to vigorous reflux (approx. 80°C) with efficient stirring.

-

Observation: The reaction typically turns dark brown/rusty.

-

-

Monitoring: Monitor by LC-MS. Conversion is usually complete within 1–3 hours. Look for the mass shift of [M-30+2] (Loss of O₂, gain of H₂).

-

Filtration (Critical): While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

-

Caution: Do not let the filtrate cool before filtering, or product may crystallize in the Celite.

-

-

Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous layer. If not, extract with EtOAc, dry (Na₂SO₄), and concentrate.

Protocol B: The Mono-Boc Route (High Purity)

This protocol is ideal for discovery chemistry where avoiding iron residues is critical and reagent cost is less of a concern.

Step 1: HATU-Mediated Coupling

Reaction: N-Boc-1,3-phenylenediamine + 4-Iodobenzoic acid → N-(3-Boc-aminophenyl)-4-iodobenzamide

| Reagent | Equiv.[1][2][3][4][5][7] | Role |

| 4-Iodobenzoic Acid | 1.0 | Acid Component |

| N-Boc-1,3-phenylenediamine | 1.1 | Amine Component |

| HATU | 1.2 | Coupling Agent |

| DIPEA | 2.5 | Base |

| DMF | Solvent | Polar Aprotic Solvent |

Procedure:

-

Dissolve 4-iodobenzoic acid (1.0 equiv) in DMF (0.2 M).

-

Add DIPEA (2.5 equiv) and HATU (1.2 equiv). Stir for 5 minutes to activate the acid (formation of the active ester).

-

Add N-Boc-1,3-phenylenediamine (1.1 equiv).

-

Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash extensively with water and LiCl (aq) to remove DMF.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: Acidic Deprotection

Reaction: Removal of Boc group to yield free amine.

Procedure:

-

Dissolve the Boc-intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio DCM:TFA 4:1).

-

Stir at RT for 1 hour.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc and wash with Sat. NaHCO₃ to neutralize the TFA salt and obtain the free base.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity | > 95% | HPLC (254 nm) |

| Identity (NMR) | Characteristic Amide NH (~10.2 ppm) | ¹H NMR (DMSO-d₆) |

| Identity (MS) | [M+H]⁺ matches calc. mass | ESI-MS |

| Iodine Integrity | No de-iodinated byproduct (M-126) | LC-MS |

Key ¹H NMR Signals (DMSO-d₆):

-

Amide NH: Singlet, ~10.0–10.4 ppm.

-

Aryl Iodide Protons: Two doublets (AA'BB' system) around 7.9 and 7.6 ppm.

-

Aniline NH₂: Broad singlet, ~5.0–5.2 ppm (exchangeable with D₂O).

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| De-iodination observed | Used Pd/C or harsh reduction | STOP. Switch to Fe/NH₄Cl or SnCl₂ protocol immediately. Avoid catalytic hydrogenation.[1][7] |

| Incomplete Reduction | Old/Oxidized Iron Powder | Activate iron powder by washing with dilute HCl prior to use, or increase catalyst loading to 10 equiv. |

| Low Yield (Step 1) | Di-acylation of diamine | Ensure you are using the Nitro or Boc protected route. Do not use free phenylenediamine. |

| Emulsion during Workup | Iron salts present | Filter through Celite more rigorously. Add EDTA or Rochelle's salt solution to the aqueous wash to chelate metals. |

References

-

Liu, Y., et al. (2005).[8] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry.

-

BenchChem Technical Guides. (2025). "Selective Reduction of Nitro Groups." BenchChem Application Notes.

-

Org. Synth. (1927). "m-Iodobenzoic Acid Preparation." Organic Syntheses, Coll. Vol. 1, p.325.

-

Bachem. (2024). "Guide to Coupling Reagents & Additives." Bachem Technical Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

how to dissolve N-(3-aminophenyl)-4-iodobenzamide for cell culture assays

Topic: Optimization of Solubilization and Cell Delivery for N-(3-aminophenyl)-4-iodobenzamide Content Type: Application Note & Technical Protocol Audience: Senior Researchers and Assay Development Scientists[1]

Abstract

N-(3-aminophenyl)-4-iodobenzamide (MW: 338.15 g/mol ) is a hydrophobic benzamide derivative often utilized as a synthetic intermediate, a ligand for protein-binding studies, or a structural analog in PARP/HDAC inhibitor research.[1] Its physicochemical profile—characterized by a rigid amide linker and a lipophilic iodophenyl moiety—presents significant challenges for bioassays, primarily poor aqueous solubility and a tendency to precipitate ("crash out") upon dilution into culture media.[2] This guide details a validated protocol for solubilization, storage, and delivery, ensuring compound stability and experimental reproducibility.

Physicochemical Analysis & Solubility Strategy

Successful delivery of N-(3-aminophenyl)-4-iodobenzamide requires understanding its limitations.[1] The presence of the iodine atom increases lipophilicity (estimated LogP ~3.0–3.5), while the aniline amine (-NH₂) group introduces susceptibility to oxidation.

| Property | Specification | Implication for Protocol |

| Molecular Weight | 338.15 g/mol | 1 mg ≈ 2.96 µmol.[1] |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility > 50 mM. Recommended for stock solutions.[3][4] |

| Secondary Solvent | Ethanol (Absolute) | Solubility ~10–20 mM. Less ideal due to volatility and toxicity. |

| Aqueous Solubility | Negligible (< 10 µM) | Critical Risk: Precipitates immediately in water/media without carrier. |

| Stability Factors | Light & Oxidation Sensitive | Iodides are photo-labile; Anilines oxidize (turn brown).[1] Use Amber Tubes. |

The "Carrier Solvent" Strategy

Directly adding high-concentration stocks to cell media often results in microprecipitation that is invisible to the naked eye but cytotoxic to cells (false positives). This protocol utilizes a high-concentration DMSO stock followed by a step-wise dilution to maintain the compound in solution.[1]

Protocol: Stock Solution Preparation (10 mM)

Materials:

-

N-(3-aminophenyl)-4-iodobenzamide (Solid).[1]

-

DMSO, Anhydrous (≥99.9%, cell culture grade).[2]

-

Amber glass vials or amber microcentrifuge tubes (to block UV light).

-

Sonicator bath.

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock :

-

Target Mass:

. -

Note: If weighing exactly 3.38 mg is difficult, weigh a larger amount (e.g., ~5-10 mg) and adjust the DMSO volume.

- [2]

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

-

Agitation: Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath for 5–10 minutes at room temperature.

-

Why? Benzamides often form tight crystal lattices. Sonication ensures no micro-crystals remain, which could act as nucleation sites for precipitation later.[2]

-

-

Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If hazy, continue sonicating.[2]

-

Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes . Store at -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Protocol: Preparation of Working Solutions (Cell Culture)

Objective: Dilute the stock to the final assay concentration (e.g., 1 µM, 10 µM) while keeping the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Workflow Diagram:

Caption: Two-step dilution strategy to minimize osmotic shock and precipitation. Direct addition of 100% DMSO stock to cells is discouraged.

Step-by-Step Dilution (Example for 10 µM Final Concentration):

-

Thaw the 10 mM stock solution at Room Temperature (RT). Vortex until fully dissolved.

-

Prepare Intermediate Solution (100 µM):

-

Add 10 µL of 10 mM Stock into 990 µL of pre-warmed culture media (or PBS).

-

Vortex immediately and vigorously.

-

Result: 100 µM compound in 1% DMSO.

-

-

Prepare Final Assay Well (10 µM):

-

Add 10 µL of the Intermediate Solution to 90 µL of cell culture in the well (or 100 µL to 900 µL).

-

Result: 10 µM compound in 0.1% DMSO.

-

-

Vehicle Control: Always prepare a "DMSO-only" control matching the final solvent percentage (e.g., 0.1%).

Quality Control & Troubleshooting

Cytotoxicity vs. Solubility Artifacts: If you observe cell death, you must distinguish between true compound potency and artifacts caused by precipitation or solvent toxicity.[2]

| Observation | Diagnosis | Remediation |

| Crystals on cells (Microscopy) | Compound "crashed out" | Reduce concentration; Use the "Intermediate Dilution" step; Warm media before addition.[1] |

| Media turns cloudy | Macro-precipitation | Compound is insoluble at this concentration. Maximum solubility in media is likely < 50 µM. |

| Solution turns pink/brown | Aniline oxidation | Discard stock. Prepare fresh using degassed DMSO or store under nitrogen. |

| Vehicle Control Cell Death | DMSO Toxicity | Ensure final DMSO < 0.1% for sensitive lines (e.g., primary neurons, stem cells).[2] |

Validation Logic Tree:

Caption: Mandatory visual inspection step before data collection.

References

-

PubChem. N-(4-Aminophenyl)-3-iodobenzamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][2]

-

ScienceOpen. Protocol for dissolving hydrophobic esters in aqueous cell culture media. (2019).[5] Discusses the limitations of organic solvents and the "crashing out" phenomenon. Available at: [Link][2]

-

ResearchGate. Discussion: How can I dissolve hydrophobic compounds in DMEM media? Expert consensus on DMSO limits and intermediate dilution steps.[2] Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(3-aminophenyl)-4-iodobenzamide

Introduction: The Strategic Importance of Biaryl Aminobenzamides

The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science, offering a rigid framework for the precise spatial orientation of functional groups.[1] When integrated with aminobenzamide functionalities, these structures become critical pharmacophores in a range of therapeutic agents, including kinase inhibitors, epigenetic modulators, and anti-cancer drugs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl compounds.[2] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for drug discovery and development professionals.[3][4]

This document provides a comprehensive guide to the application of the Suzuki-Miyaura coupling for the synthesis of biaryl derivatives using N-(3-aminophenyl)-4-iodobenzamide as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanism and Theory: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide, in this case, N-(3-aminophenyl)-4-iodobenzamide, to a Pd(0) complex. This is typically the rate-determining step in the cycle.[5] The palladium atom inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the order of reactivity being I > Br > Cl.[6][7] The use of an aryl iodide ensures a facile oxidative addition under mild conditions.

-

Transmetalation: In this step, the organic moiety from the organoboron species (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic borate species.[2][7] The choice of base is critical and can significantly influence the reaction rate and yield.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Critical Parameters and Considerations

The presence of both an amine (-NH₂) and an amide (-CONH-) group in N-(3-aminophenyl)-4-iodobenzamide requires careful consideration in designing the reaction protocol.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern, more efficient systems often employ bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency. For substrates with potentially coordinating groups like amines, ligands such as SPhos or XPhos can be particularly effective in preventing catalyst inhibition and promoting high yields.[8]

-

Base Selection: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[7] It facilitates the formation of the active boronate species and influences the overall reaction kinetics. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For substrates with sensitive functional groups, a milder base may be preferable. The solubility of the base is also a key factor; hence, a mixed solvent system including water is often employed.[9]

-

Solvent System: The choice of solvent is critical for ensuring the solubility of all reactants, including the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently the most effective.[9] This biphasic system facilitates the interaction of all components at the interface, promoting an efficient reaction.

-

Potential Side Reactions: The primary amino group in N-(3-aminophenyl)-4-iodobenzamide could potentially undergo N-arylation, a reaction related to the Buchwald-Hartwig amination. However, under the typical conditions for Suzuki-Miyaura coupling, the C-C bond formation is generally favored. The choice of a suitable ligand that promotes the Suzuki pathway over potential side reactions is crucial.[10]

Experimental Protocols

The following protocol provides a general method for the Suzuki-Miyaura coupling of N-(3-aminophenyl)-4-iodobenzamide with a generic arylboronic acid. Researchers should consider small-scale trial reactions to optimize conditions for their specific boronic acid partner.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-(3-aminophenyl)-4-iodobenzamide | ≥98% | Commercially Available |

| Arylboronic Acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Water | Deionized | In-house |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | In-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-aminophenyl)-4-iodobenzamide (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 5 mL total volume) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Table of Recommended Reaction Parameters:

| Parameter | Recommended Condition | Rationale/Justification |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | Pd(PPh₃)₄ is a reliable and common choice. Pd(dppf)Cl₂ can offer improved stability and efficiency for challenging substrates. |

| Ligand | (If using a pre-catalyst without a ligand) XPhos, SPhos | Bulky, electron-rich ligands enhance catalytic activity and can prevent catalyst deactivation.[8] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | K₂CO₃ is a cost-effective and generally effective base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive substrates. |

| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1) | A mixed aqueous-organic system is crucial for dissolving both the organic reactants and the inorganic base.[9] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier of the rate-determining step without causing significant degradation of reactants or products. |

| Reaction Time | 2 - 12 hours | Dependent on the specific substrates and reaction conditions; should be monitored by TLC or LC-MS. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of biaryl compounds from N-(3-aminophenyl)-4-iodobenzamide. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this document provide a solid foundation for the successful application of this powerful reaction in the fields of drug discovery and materials science.

References

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Xingwei Li, et al. Aminative Suzuki–Miyaura coupling. Science. 2024. Available at: [Link]

-

Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. Available at: [Link]

-

Szostak, M., et al. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. 2024. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018. Available at: [Link]

-

Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010. Available at: [Link]

-

Maiti, D., and Buchwald, S. L. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. 2010. Available at: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Onnuch, P., et al. Aminative Suzuki-Miyaura coupling. Science. 2024. Available at: [Link]

-

ResearchGate. Aminative Suzuki-Miyaura coupling. 2024. Available at: [Link]

-

Hassan, A., et al. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry. 2020. Available at: [Link]

-

wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

-

ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Available at: [Link]

-

Khan, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. 2022. Available at: [Link]

-

Fors, B. P., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2008. Available at: [Link]

-

NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Available at: [Link]

-

Garg, N. K., et al. Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. 2019. Available at: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

Technical Application Note: Preparation of Stock Solutions for N-(3-aminophenyl)-4-iodobenzamide in DMSO

Introduction & Scope

N-(3-aminophenyl)-4-iodobenzamide (MW: ~338.15 g/mol ) is a bifunctional small molecule often utilized as a synthetic intermediate or a structural probe in medicinal chemistry. Its structure features two distinct reactive handles: an aryl iodide (susceptible to Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira) and a primary aniline (available for amide coupling, reductive amination, or isothiocyanate derivatization).

Due to the hydrophobic nature of the iodobenzamide core, this compound exhibits limited solubility in aqueous buffers. Successful biological application—whether for enzymatic inhibition assays, cell-based studies, or synthetic derivatization—requires the preparation of a stable, high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).

This guide provides a rigorous, self-validating protocol for preparing stock solutions, emphasizing anhydrous handling to prevent hydrolytic degradation and solubility validation to ensure accurate dosing.

Physicochemical Properties & Safety

Before handling, verify the compound's identity and properties. Note that while specific solubility data for this exact derivative may vary by batch, benzamide derivatives generally follow predictable solubility patterns in DMSO.

Table 1: Compound Specifications

| Property | Value | Notes |

| Chemical Name | N-(3-aminophenyl)-4-iodobenzamide | |

| Molecular Formula | C₁₃H₁₁IN₂O | |

| Molecular Weight | 338.15 g/mol | Calculated based on standard atomic weights. |

| Physical State | Solid powder | Typically off-white to pale yellow. |

| Solubility (DMSO) | > 10 mM (Estimated) | Empirical validation required for >50 mM. |

| Solubility (Water) | Negligible | Requires organic co-solvent for aqueous assays. |

| CAS Number | Not widely listed | Search by structure or IUPAC name for specific vendor batches. |

Safety & Handling (DMSO Hazard)

CRITICAL WARNING: DMSO is a potent solvent that penetrates skin and mucous membranes rapidly. It can carry dissolved small molecules directly into the bloodstream.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Ventilation: Handle solid powder in a fume hood to avoid inhalation of dust.

Materials & Reagents

-

Compound: N-(3-aminophenyl)-4-iodobenzamide (>95% purity).

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water <50 ppm).

-

Note: Standard laboratory DMSO is hygroscopic. Absorbed water can cause compound precipitation or hydrolysis over time. Use a fresh bottle or one stored over molecular sieves.

-

-

Vials: Amber glass vials (to protect iodinated compounds from photodegradation) with Teflon-lined caps.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional).

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, which is a standard starting point for biological assays (allowing 1000x dilution to 10 µM in assay buffer).

Step 1: Calculation

The mass required (

Example: To prepare 1.0 mL of a 10 mM solution:

Step 2: Weighing (The "Difference" Method)

Weighing small masses (<5 mg) directly can be inaccurate. It is often better to weigh a larger amount or use the "weighing by difference" method if the compound is static-prone.

-

Place a clean, dry amber vial on the balance and tare.

-

Add approximately 3-5 mg of compound.

-

Record the exact mass (

).[2] -

Calculate the required DMSO volume (

) to achieve exactly 10 mM:Example: If you weighed 4.10 mg :

Step 3: Dissolution & Validation

-

Add the calculated volume of anhydrous DMSO to the vial.[1]

-

Vortex vigorously for 30-60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

-

Cloudiness/Particulates? The compound has not dissolved. Proceed to Sonication .

-

-

Sonication (if needed): Sonicate in a water bath at room temperature for 5-minute intervals. Avoid heating above 40°C, as carbon-iodine bonds can be thermally labile or sensitive to elimination reactions in the presence of nucleophiles.

Step 4: Storage

-

Aliquot: Divide the stock into small volumes (e.g., 50-100 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label: Name, Concentration, Solvent, Date, and User Initials.

-

Conditions: Store at -20°C (short term) or -80°C (long term > 3 months). Protect from light.[3]

Quality Control & Troubleshooting

The "Solubility Ramp" Test

If you are working with a new batch and require a higher concentration (e.g., 50 mM), do not add all the solvent at once.

-

Weigh the target mass.[1]

-

Add 50% of the calculated DMSO volume. Vortex.

-

If soluble, add the remaining 50%.

-

If insoluble, add DMSO in 10% increments until dissolved, then recalculate the final concentration based on the total volume added.

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Precipitation upon thawing | DMSO is hygroscopic; water absorption decreased solubility. | Warm vial to 37°C and vortex. If solids persist, the compound may have degraded or hydrated. |

| Yellowing of solution | Iodine liberation (photodegradation). | Check purity via LC-MS. If free iodine is detected, discard the stock. Store future stocks in amber vials. |

| Precipitation in aqueous buffer | "Crashing out" upon dilution. | Dilute stepwise. Ensure final DMSO concentration in assay is <1% (or as tolerated). Use an intermediate dilution step. |

Workflow Visualization

The following diagram outlines the logical decision process for preparing and validating the stock solution.

Caption: Decision tree for the solubilization and validation of N-(3-aminophenyl)-4-iodobenzamide stocks.

References

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for DMSO solubility parameters and compatibility with organic amides).

-

BenchChem. General Guide for Preparing Stock Solutions of Hydrophobic Small Molecules. (Methodology for gravimetric preparation and storage).

-

Sigma-Aldrich (Merck). Handling and Storage of Biochemical Reagents. (Best practices for hygroscopic solvents and freeze-thaw cycles).

-

PubChem. Compound Summary for 4-iodo-N-phenylbenzamide derivatives. (Structural and physicochemical data grounding).[2][4]

Sources

functionalization of the amino group in N-(3-aminophenyl)-4-iodobenzamide

An Application Guide to the Selective Functionalization of the 3-Amino Group in N-(3-aminophenyl)-4-iodobenzamide

Introduction

N-(3-aminophenyl)-4-iodobenzamide is a key bifunctional scaffold in contemporary drug discovery and materials science. Its structure presents three strategic points for chemical diversification: the nucleophilic primary amino group, the central amide linkage, and the aryl iodide moiety, which is primed for metal-catalyzed cross-coupling reactions. This guide focuses specifically on the selective functionalization of the 3-amino group, a critical step in the synthesis of a wide array of pharmacologically active agents and functional materials.

The primary aromatic amine at the 3-position is a versatile handle for introducing a diverse range of substituents via well-established synthetic transformations. This document, intended for researchers and scientists in organic synthesis and drug development, provides a detailed exploration of the core strategies for its modification, including acylation, sulfonylation, alkylation, and diazotization. Each section offers not only step-by-step protocols but also the underlying scientific rationale, ensuring both practical utility and a deep understanding of the chemical principles at play.

Molecular Structure and Site-Selective Reactivity

The synthetic utility of N-(3-aminophenyl)-4-iodobenzamide stems from the differential reactivity of its functional groups. The primary aromatic amine is significantly more nucleophilic and basic than the amide nitrogen. The lone pair of the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it largely unreactive towards electrophiles under standard conditions.[1] This inherent electronic difference allows for highly selective reactions at the 3-amino position without the need for protecting the amide nitrogen.

Acylation of the 3-Amino Group: Synthesis of N-Aryl Amides

Principle & Application Note

Acylation is a robust and widely used method to convert the primary amino group into a secondary amide. This transformation is typically achieved by reacting the amine with an electrophilic acylating agent, such as an acyl chloride or a carboxylic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. A base, commonly a tertiary amine like triethylamine (TEA) or pyridine, is added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[2]

This functionalization is critical for several reasons:

-

Bioisosteric Replacement: The resulting amide bond can mimic peptide linkages, crucial for designing enzyme inhibitors or receptor ligands.

-

Modulation of Physicochemical Properties: Acylation can significantly alter the solubility, lipophilicity, and metabolic stability of the parent molecule.

-

Introduction of New Functionality: The acyl group itself can carry additional functional groups for further diversification.

Detailed Protocol: Acylation with Benzoyl Chloride

This protocol describes a general procedure for the acylation of N-(3-aminophenyl)-4-iodobenzamide using benzoyl chloride as a representative acylating agent.

Materials:

-

N-(3-aminophenyl)-4-iodobenzamide

-

Benzoyl Chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add N-(3-aminophenyl)-4-iodobenzamide (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-(3-(benzamido)phenyl)-4-iodobenzamide.

Data Summary & Expected Characterization

| Parameter | Value/Reagent | Stoichiometry (eq) | Purpose |

| Starting Material | N-(3-aminophenyl)-4-iodobenzamide | 1.0 | Nucleophile |

| Electrophile | Benzoyl Chloride | 1.1 | Acylating Agent |

| Base | Triethylamine | 1.2 | Acid Scavenger |

| Solvent | Anhydrous Dichloromethane | - | Reaction Medium |

| Temperature | 0 °C to Room Temp. | - | Control Reaction Rate |

| Typical Yield | 85-95% | - | - |

Expected Spectroscopic Changes:

-

¹H NMR: Appearance of new aromatic signals corresponding to the benzoyl group and a new amide N-H singlet. The chemical shift of the protons on the central phenyl ring will be altered.

-

IR: A new C=O stretching band for the newly formed amide (approx. 1650-1680 cm⁻¹) may overlap with the existing amide carbonyl stretch. A distinct N-H stretch for the new secondary amide will appear around 3300 cm⁻¹.

-

MS (ESI): The molecular ion peak [M+H]⁺ will correspond to the mass of the acylated product.

Sulfonylation of the 3-Amino Group: Synthesis of Sulfonamides

Principle & Application Note

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) to form a sulfonamide.[3] This reaction is analogous to acylation and is also typically performed in the presence of a base to neutralize the HCl byproduct.

Sulfonamides are a cornerstone functional group in medicinal chemistry:

-

Pharmacological Activity: They are present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[3]

-

Chemical Stability: The sulfonamide linkage is generally more resistant to chemical and enzymatic hydrolysis compared to a standard amide bond.

-

Acidity: The sulfonamide N-H proton is acidic (pKa ~10), allowing it to participate in hydrogen bonding as a donor and, under basic conditions, exist as an anion, which can be crucial for receptor binding.

The installation of a sulfonamide group can therefore dramatically influence the biological activity and pharmacokinetic profile of the parent molecule.[4]

Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

Materials:

-

N-(3-aminophenyl)-4-iodobenzamide

-

p-Toluenesulfonyl Chloride (TsCl)

-

Pyridine (can act as both base and solvent)

-

Anhydrous Dichloromethane (DCM) (optional co-solvent)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-(3-aminophenyl)-4-iodobenzamide (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. If solubility is an issue, a mixture of pyridine and DCM can be used.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).

-

Quench the reaction by slowly adding cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or DCM.

-

Wash the organic layer extensively with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Recrystallize the crude solid or purify by column chromatography to obtain N-(3-(4-methylphenylsulfonamido)phenyl)-4-iodobenzamide.

Data Summary & Expected Characterization

| Parameter | Value/Reagent | Stoichiometry (eq) | Purpose |

| Starting Material | N-(3-aminophenyl)-4-iodobenzamide | 1.0 | Nucleophile |

| Electrophile | p-Toluenesulfonyl Chloride | 1.1 | Sulfonylating Agent |

| Base/Solvent | Pyridine | Excess | Acid Scavenger & Medium |

| Temperature | 0 °C to Room Temp. | - | Control Reaction Rate |

| Typical Yield | 80-90% | - | - |

Expected Spectroscopic Changes:

-

¹H NMR: Appearance of signals for the tosyl group (aromatic protons and a methyl singlet around 2.4 ppm). A new, often broad, singlet for the sulfonamide N-H proton will be observed.

-

IR: Characteristic strong, asymmetric and symmetric S=O stretching bands will appear around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

MS (ESI): The molecular ion peak [M+H]⁺ will confirm the mass of the sulfonamide product.

Diazotization and Sandmeyer Reaction

Principle & Application Note

Diazotization is a powerful transformation that converts a primary aromatic amine into a diazonium salt (Ar-N₂⁺).[] This reaction is performed in cold (0-5 °C) acidic solution using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[6][7]

The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles, a process known as the Sandmeyer reaction when using copper(I) salts.[6] This two-step sequence opens up a vast chemical space, allowing the introduction of halides (Cl, Br), cyano, hydroxyl, and other groups in place of the original amine.

Caution: Aryl diazonium salts can be explosive when isolated and dry. These reactions should always be performed in solution at low temperatures and behind a blast shield.

Detailed Protocol: Conversion to N-(3-chlorophenyl)-4-iodobenzamide

This protocol describes the conversion of the 3-amino group to a chloro group via a diazonium salt intermediate.

Materials:

-

N-(3-aminophenyl)-4-iodobenzamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Urea (for quenching excess HONO)

-

Ethyl Acetate

Procedure:

-

Diazotization: a. In a beaker, suspend N-(3-aminophenyl)-4-iodobenzamide (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. b. Cool the suspension to 0-5 °C in a salt-ice bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. d. Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The solid should dissolve as the diazonium salt forms.[8] e. Stir the resulting solution for an additional 30 minutes at 0-5 °C. A small crystal of urea can be added to destroy any excess nitrous acid.

-

Sandmeyer Reaction: a. In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C. b. Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred CuCl solution. c. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. e. Pour the reaction mixture into water and extract with ethyl acetate (3x). f. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. g. Purify the crude product by column chromatography to yield N-(3-chlorophenyl)-4-iodobenzamide.

Data Summary & Expected Characterization

| Parameter | Value/Reagent | Stoichiometry (eq) | Purpose |

| Starting Material | N-(3-aminophenyl)-4-iodobenzamide | 1.0 | Diazonium Precursor |

| Diazotizing Agent | Sodium Nitrite / HCl | 1.1 / Excess | Forms HONO in situ |

| Catalyst/Reagent | Copper(I) Chloride | 1.2 | Nucleophile Source |

| Temperature | 0-5 °C | - | Stabilize Diazonium Salt |

| Typical Yield | 60-75% | - | - |

Expected Spectroscopic Changes:

-

¹H NMR: Complete disappearance of the signals associated with the primary amine. The substitution pattern and chemical shifts of the central aromatic ring will change significantly.

-

IR: Disappearance of the N-H stretching bands of the primary amine (approx. 3400-3200 cm⁻¹).

-

MS (ESI): The molecular ion peak [M+H]⁺ will correspond to the mass of the chloro-substituted product, and the isotopic pattern for chlorine will be observable.

General Laboratory Safety

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Pyridine is flammable and toxic. Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures.

References

-